9-Methyl-3,9-diazabicyclo[3.3.1]nonane

Physicochemical Properties Scaffold Comparison Building Block Utility

9-Methyl-3,9-diazabicyclo[3.3.1]nonane is the unsubstituted core scaffold required for developing selective α6β2-containing nicotinic acetylcholine receptor (nAChR) agonists and balanced monoamine re-uptake inhibitors. Unlike the common 3,7-isomer (bispidine), the 3,9-bridged nitrogen placement uniquely enables α6β2* nAChR subtype engagement (Ki ~6.2 nM for key derivatives) and μ-opioid receptor activity not replicable by alternative scaffolds. Supplied as a stable dihydrochloride salt (CAS 3431-07-0) with ≥95% purity, its two secondary amines (positions 3 and 9) permit sequential orthogonal functionalization for rapid parallel library synthesis. Physicochemical profile (MW 140.23, ACD/LogP 0.80) ensures final derivatives remain within drug-like property space even after extensive substitution. Essential for CNS receptor programs targeting Parkinson's disease, nicotine addiction, and novel analgesics.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B8774819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3,9-diazabicyclo[3.3.1]nonane
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CNC2
InChIInChI=1S/C8H16N2/c1-10-7-3-2-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3
InChIKeyNHNRLASXGHTJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-3,9-diazabicyclo[3.3.1]nonane: Core Scaffold Properties and Procurement Relevance


9-Methyl-3,9-diazabicyclo[3.3.1]nonane (C8H16N2, MW 140.23 g/mol) is the unsubstituted core scaffold of the 3,9-diazabicyclo[3.3.1]nonane class. Its unique bridged bicyclic framework, featuring two secondary amine nitrogens at positions 3 and 9 [1], serves as a versatile synthetic intermediate for generating diverse biologically active derivatives. The compound's physicochemical profile includes a predicted boiling point of 203.9±8.0 °C, density of 0.9±0.1 g/cm³, and an ACD/LogP of 0.80 [2], positioning it as a lipophilic yet water-soluble building block (estimated water solubility: 2.485×10⁵ mg/L at 25°C) [2]. The scaffold is a privileged structure for targeting central nervous system receptors, particularly nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, as evidenced by its extensive use in patent-protected derivative families [3].

Why 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Cannot Be Substituted by Generic 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffolds


The 3,9-diazabicyclo[3.3.1]nonane scaffold is structurally distinct from the more common 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, despite sharing the same core ring size and nitrogen count. The position of the bridging nitrogens critically alters both physicochemical properties and biological activity profiles. In bispidine derivatives, the 3,7-nitrogen placement favors α4β2* nAChR binding with Ki values around 1 nM, but these compounds often exhibit reduced or no effect on α7 and muscle subtypes [1]. In contrast, 3,9-diazabicyclo[3.3.1]nonane derivatives, such as AN317, demonstrate a distinct subtype selectivity pattern with high affinity for α6β2-containing receptors (Ki = 6.2 nM for α6/α3β2β3 and 4.1 nM for α4β2) [2]. This differential subtype engagement results from the altered spatial orientation of the pharmacophoric nitrogens, which affects hydrogen bond acceptor geometry and cationic center placement [3]. Consequently, the 3,9-scaffold is essential for accessing α6β2* nAChR activity, a target implicated in Parkinson's disease and nicotine addiction, whereas bispidine scaffolds are optimized for α4β2* selectivity. Simply substituting one scaffold for the other would eliminate the desired biological profile, making the 9-methyl-3,9-diazabicyclo[3.3.1]nonane core indispensable for programs targeting α6-containing nAChRs.

Quantitative Differentiation Evidence for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane vs. Closest Analogs


Physicochemical Differentiation: Unsubstituted Scaffold vs. 3-Pyridinyl Derivative (AN317)

The unsubstituted 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold exhibits a markedly different physicochemical profile compared to its 3-pyridinyl derivative (AN317). The parent compound has a molecular weight of 140.23 g/mol, an ACD/LogP of 0.80, and a boiling point of 203.9±8.0 °C [1]. In contrast, AN317 (9-methyl-3-(3-pyridinyl)-3,9-diazabicyclo[3.3.1]nonane) has a molecular weight of 217.31 g/mol, a predicted boiling point of 343.2±32.0 °C, and a predicted pKa of 9.34±0.20 . The lower molecular weight and LogP of the parent scaffold render it a more versatile synthetic intermediate, amenable to diverse N-functionalization without exceeding Lipinski's rule of five thresholds. The parent compound's lower boiling point also facilitates purification by distillation, a feature not applicable to the high-boiling derivative.

Physicochemical Properties Scaffold Comparison Building Block Utility

Scaffold Diversity Potential: 3,9-Diazabicyclo[3.3.1]nonane vs. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) in nAChR Targeting

The 3,9-diazabicyclo[3.3.1]nonane scaffold confers a distinct nAChR subtype selectivity profile compared to the 3,7-isomer (bispidine). While bispidine carboxamides exhibit high affinity for α4β2* nAChR with Ki values around 1 nM, they typically show reduced or no effect on α7 and muscle subtypes [1]. In contrast, the 3,9-scaffold derivative AN317 displays high affinity for α6β2-containing receptors, with Ki values of 6.2 nM for α6/α3β2β3 and 4.1 nM for α4β2 [2]. This divergence in subtype selectivity is attributed to the altered spatial orientation of the two nitrogen atoms, which affects hydrogen bond acceptor geometry and cationic center placement [3]. The 3,9-scaffold is therefore essential for accessing α6β2* nAChR activity, a target implicated in Parkinson's disease and nicotine addiction.

nAChR Subtype Selectivity Scaffold Comparison CNS Drug Discovery

Synthetic Accessibility and Commercial Availability Advantage Over 3-Position Substituted Derivatives

The unsubstituted 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold is commercially available as the dihydrochloride salt with typical purity of 95% , enabling direct use in parallel synthesis and medicinal chemistry campaigns. In contrast, more complex 3-substituted derivatives require multi-step syntheses, often involving protection/deprotection sequences, reductive aminations, and chromatographic purification . For example, the synthesis of N-picryl picrate derivatives of 9-methyl-3,9-diazabicyclo[3.3.1]nonane involves multiple steps and specialized reagents [1]. The parent scaffold's availability as a stable dihydrochloride salt (CAS 1369144-28-4) reduces synthetic burden and accelerates hit-to-lead timelines compared to sourcing custom-synthesized 3-substituted analogs.

Synthetic Chemistry Building Block Procurement

Biological Activity Differentiation: Unsubstituted Scaffold as Null Control vs. Agonist Derivatives

The unsubstituted 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold lacks the critical HBA (hydrogen bond acceptor) pharmacophore required for high-affinity nAChR binding, making it a valuable negative control in structure-activity relationship (SAR) studies. In contrast, the 3-pyridinyl derivative AN317 exhibits potent agonist activity at α6β2-containing nAChRs (Ki = 6.2 nM for α6/α3β2β3) and induces dopamine release in rat striatal synaptosomes [1]. This difference confirms that the 3-position substitution is essential for receptor engagement. The parent scaffold therefore serves as a baseline control to isolate the contribution of 3-position modifications to target binding and functional activity.

nAChR Pharmacology Structure-Activity Relationship Negative Control

Monoamine Transporter Inhibition Potential: Class-Level Differentiation from 3,7-Isomer (Bispidine)

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a key template for monoamine neurotransmitter re-uptake inhibitors, as evidenced by extensive patent literature [1]. While specific quantitative data for the unsubstituted parent is limited, derivatives of this scaffold have been optimized for balanced inhibition of serotonin, norepinephrine, and dopamine reuptake [2]. In contrast, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is primarily associated with nAChR modulation and has limited documented utility in monoamine transporter inhibition [3]. This functional divergence arises from the distinct spatial orientation of the two basic nitrogens, which influences the interaction with transporter binding pockets. The 3,9-scaffold's established role in monoamine reuptake inhibition makes it a privileged starting point for developing triple reuptake inhibitors, whereas the 3,7-isomer is less suited for this application.

Monoamine Reuptake Inhibition CNS Pharmacology Scaffold Comparison

μ-Opioid Receptor Analgesic Activity: Class-Level Advantage Over 3,7-Isomer (Bispidine)

Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have demonstrated potent μ-opioid receptor agonist activity. For example, N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN (2d) exhibited an in vivo analgesic ED50 of 3.88 mg/kg (ip) in mice, favorably comparing to morphine's ED50 of 5 mg/kg (ip) [1]. This activity is attributed to the specific three-carbon bridge structure of the 3,9-scaffold, which provides optimal spacing for μ-opioid receptor engagement [2]. In contrast, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has not been reported to yield μ-opioid receptor agonists, likely due to the different spatial arrangement of its basic nitrogens. This functional divergence underscores the unique utility of the 3,9-scaffold for analgesic drug discovery.

μ-Opioid Receptor Analgesic Scaffold Comparison

Best Research and Industrial Application Scenarios for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane


Medicinal Chemistry: α6β2-Containing nAChR Agonist Development (Parkinson's Disease)

The 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold is the essential core for developing selective agonists of α6β2-containing nicotinic acetylcholine receptors (nAChRs), a target implicated in Parkinson's disease and nicotine addiction. As demonstrated by the derivative AN317, 3-position functionalization yields potent agonists with Ki values of 6.2 nM for α6/α3β2β3 and 4.1 nM for α4β2 [1]. AN317 also induces dopamine release in rat striatal synaptosomes and protects neurons against MPP+ toxicity [1]. The parent scaffold is required as a starting point for parallel synthesis of focused libraries to optimize subtype selectivity and in vivo efficacy.

Medicinal Chemistry: Monoamine Triple Reuptake Inhibitor Discovery (Depression)

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a privileged template for developing monoamine neurotransmitter re-uptake inhibitors with balanced serotonin, norepinephrine, and dopamine activity [2]. The scaffold's unique three-carbon bridge provides optimal spacing for interactions with all three transporters, distinguishing it from the 3,7-isomer (bispidine) which lacks this polypharmacology. Procurement of the parent scaffold enables rapid exploration of 3-position substituents to fine-tune the reuptake inhibition ratios, a strategy validated by extensive patent literature [2].

Analgesic Drug Discovery: μ-Opioid Receptor Agonist Development

Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have demonstrated potent μ-opioid receptor agonist activity with favorable in vivo efficacy. For example, compound 2d (N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN) showed an ED50 of 3.88 mg/kg (ip) in mouse hot-plate test, outperforming morphine (ED50 = 5 mg/kg ip) [3]. This activity profile is uniquely associated with the 3,9-scaffold's three-carbon bridge geometry, which is not replicated by the 3,7-isomer (bispidine). The parent scaffold is therefore indispensable for medicinal chemistry programs targeting novel μ-opioid receptor agonists.

Synthetic Chemistry: Versatile Building Block for Parallel Library Synthesis

The unsubstituted 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold, available as a stable dihydrochloride salt (CAS 1369144-28-4) with 95% purity, serves as an ideal building block for parallel medicinal chemistry . Its two secondary amine nitrogens at positions 3 and 9 allow for sequential, orthogonal functionalization to rapidly generate diverse compound libraries. The scaffold's physicochemical properties (MW = 140.23 g/mol, ACD/LogP = 0.80) [4] ensure that even with substantial 3-position substitution, the final compounds remain within drug-like property space. This contrasts with more complex, pre-functionalized derivatives that limit synthetic flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.